

APG-2575: A Technical Overview of its High-Affinity Binding to BCL-2

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Compound of Interest

Compound Name: *Lisaftoclax*

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Introduction

APG-2575, also known as **Lisaftoclax**, is a novel, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a selective BH3 mimetic, APG-2575 is designed to target the BH3-binding groove of BCL-2, a crucial anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[3] This targeted action disrupts the interaction between BCL-2 and pro-apoptotic proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[4] This document provides an in-depth technical guide on the binding affinity of APG-2575 to BCL-2, including quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

Core Mechanism of Action

APG-2575 functions by competitively inhibiting the binding of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD) to a hydrophobic groove on the surface of BCL-2. This action liberates pro-apoptotic effector proteins like BAX and BAK, which can then oligomerize in the outer mitochondrial membrane.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[4]

Quantitative Binding Affinity

APG-2575 demonstrates high-affinity and selective binding to BCL-2. The following table summarizes the binding affinities of APG-2575 and reference compounds for various BCL-2 family proteins.

Compound	BCL-2 (Ki, nM)	BCL-XL (Ki, nM)	MCL-1 (Ki, nM)
APG-2575 (Lisafitoclax)	< 0.1 - < 0.5[5][6]	> 1000	No binding affinity[5] [6]
ABT-199 (Venetoclax)	< 0.1 - < 0.5[5][6]	> 1000	No binding affinity[5] [6]
ABT-263 (Navitoclax)	< 0.5[5][6]	1[5][6]	No binding affinity[5] [6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional effects of APG-2575.

Biochemical Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively determines the binding affinity of APG-2575 to BCL-2 by measuring the disruption of the BCL-2/BIM interaction.

Materials:

- Recombinant human BCL-2 protein (e.g., GST-tagged)
- Biotinylated BIM peptide
- HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-GST-Europium cryptate)
- HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-d2)
- APG-2575 and reference compounds

- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume microplates
- HTRF-compatible microplate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of APG-2575 and reference compounds in the assay buffer.
- **Reagent Preparation:** Prepare a master mix containing recombinant BCL-2 protein and biotinylated BIM peptide in the assay buffer. Prepare a separate detection mix containing the anti-tag-Europium cryptate and Streptavidin-d2 in the assay buffer.
- **Assay Reaction:** In a 384-well plate, add the compound dilutions. Subsequently, add the BCL-2/BIM master mix to all wells. Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
- **Detection:** Add the detection mix to all wells. Incubate for a specified period (e.g., 2-4 hours) at room temperature, protected from light.
- **Data Acquisition:** Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
- **Data Analysis:** Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of BCL-2 and the BIM peptide.[\[7\]](#)

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay assesses the ability of APG-2575 to induce apoptosis in cancer cell lines.[\[5\]](#)

Materials:

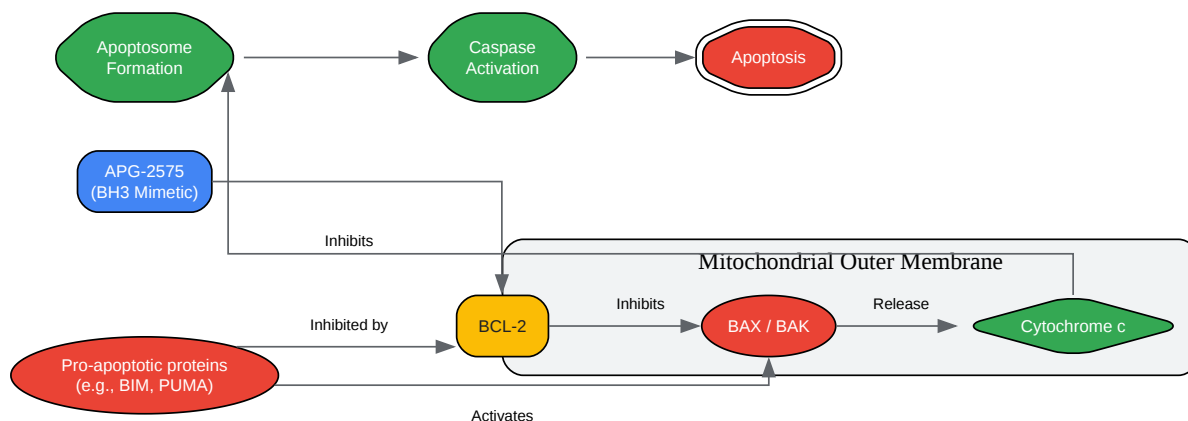
- BCL-2 dependent cancer cell lines (e.g., OCI-LY8, OCI-LY19)[5]
- APG-2575
- Complete cell culture medium
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed the cancer cells in 6-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with increasing concentrations of APG-2575 for a specified duration (e.g., 24 hours).[5] Include a vehicle-treated control group.
- **Cell Harvesting:** Following treatment, harvest the cells by trypsinization and centrifugation.
- **Staining:** Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- **Data Analysis:** Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

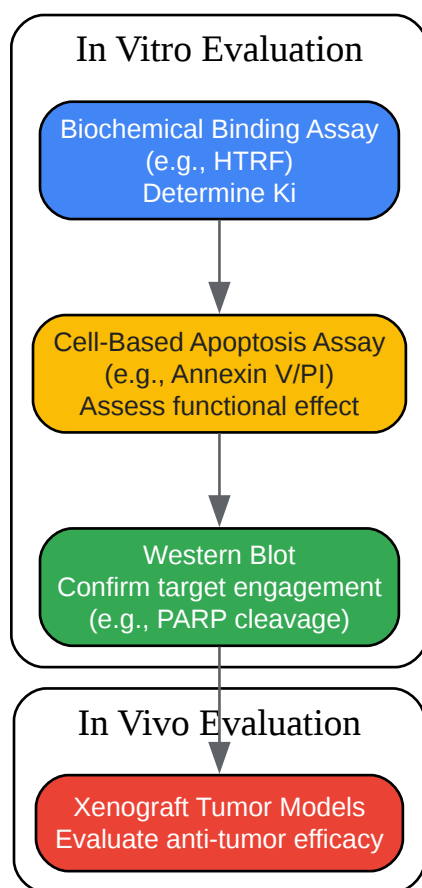
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the BCL-2 signaling pathway and a typical experimental workflow for evaluating BCL-2 inhibitors.



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Caption: BCL-2 signaling pathway and the mechanism of action of APG-2575.



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Caption: Experimental workflow for the evaluation of APG-2575.

Conclusion

APG-2575 is a potent and selective BCL-2 inhibitor with high binding affinity. The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of APG-2575 and other BCL-2 inhibitors. The strong scientific rationale, supported by quantitative binding data and functional cellular assays, underscores the therapeutic potential of APG-2575 in BCL-2-dependent malignancies. Ongoing clinical investigations will further elucidate its safety and efficacy profile in various patient populations.[8][9]

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